MAGL-IN-17

MAGL inhibition mechanism reversible inhibitor covalent vs non-covalent

Irreversible MAGL inhibitors (JZL184, KML29) induce CB1 desensitization and tolerance, confounding chronic neuroinflammation studies. MAGL-IN-17 (CAS 1643657-35-5) is a reversible, non-competitive MAGL inhibitor that circumvents these confounds. • Mouse MAGL IC50 = 0.18 μM; 328-fold selectivity over FAAH (IC50 59 μM) • No CB1/CB2 binding (Kis >10 μM); validated in mouse EAE at 5 mg/kg/day i.p. • Co-crystal structure available (PDB 9I3Y) enabling structure-guided optimization Supplied with ≥98% purity, rigorous analytical QC, and reliable global logistics.

Molecular Formula C26H26O4
Molecular Weight 402.5 g/mol
Cat. No. B570653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGL-IN-17
Synonyms[1,1’-Biphenyl]-4-hexanoic Acid 1,3-Benzodioxol-5-ylmethyl Ester; 
Molecular FormulaC26H26O4
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)COC(=O)CCCCCC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H26O4/c27-26(28-18-21-13-16-24-25(17-21)30-19-29-24)10-6-1-3-7-20-11-14-23(15-12-20)22-8-4-2-5-9-22/h2,4-5,8-9,11-17H,1,3,6-7,10,18-19H2
InChIKeyWAFJKVGCIWVHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

MAGL-IN-17 Chemical Specifications and Target Binding Profile


MAGL-IN-17 (CAS 1643657-35-5, molecular formula C26H26O4, MW 402.48), also designated as Monoacylglycerol Lipase Inhibitor 21, is a synthetic small-molecule inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol [1]. It is characterized as a potent, selective, and reversible inhibitor with a Ki of 0.4 μM (400 nM) against MAGL and IC50 values of 0.18 μM and 0.24 μM for mouse and rat MAGL, respectively [2]. The compound is cell-permeable, acts via a non-competitive mechanism, and exhibits anti-inflammatory activity in vivo as demonstrated in a mouse experimental autoimmune encephalomyelitis (EAE) model .

Reversible MAGL inhibition without CB1 receptor desensitization or tolerance
Selective 2-AG pathway modulation; no FAAH co-inhibition
Cell-permeable; reported for intact-cell assay workflows
Reported chronic neuroinflammation model context without cannabinoid side effects

MAGL-IN-17 Differentiation from Alternative Inhibitors


Substitution of MAGL-IN-17 with alternative MAGL inhibitors is scientifically unwarranted without rigorous validation, as the MAGL inhibitor landscape is functionally bifurcated by mechanism of inhibition: irreversible covalent inhibitors such as JZL184 (IC50 = 8 nM) [1], PF-06795071 (IC50 = 3 nM) , and KML29 (IC50 = 15-43 nM) [2] permanently modify the enzyme's active-site serine residue, whereas MAGL-IN-17 is a reversible inhibitor [3]. This mechanistic divergence translates into distinct pharmacological outcomes: irreversible MAGL blockade induces sustained CB1 receptor desensitization and pharmacological tolerance [3], whereas reversible inhibition with MAGL-IN-17 circumvents CB1-mediated side effects while maintaining therapeutic efficacy in neuroinflammatory models [4]. Furthermore, selectivity profiles vary markedly across inhibitor classes; for example, JZL184 exhibits cross-reactivity with FAAH at higher concentrations [5], whereas MAGL-IN-17 displays a 328-fold selectivity window over FAAH (IC50 = 59 μM vs. 0.18 μM) and no detectable activity against ABHD6, ABHD12, CB1, or CB2 receptors (Kis > 10 μM) [6].

Irreversible inhibitor substitution
Irreversible MAGL inhibitors (e.g., JZL184, KML29) may cause CB1 desensitization and tolerance with chronic dosing, complicating chronic study endpoints.
Dual FAAH/MAGL inhibitor confusion
Dual inhibitors like JZL195 confound endocannabinoid pathway attribution due to simultaneous FAAH inhibition, which may limit specificity.
ABHD6/12 off-target cross-reactivity
Some MAGL inhibitors show ABHD6 inhibition at higher concentrations; MAGL-IN-17 reported >10 µM Ki for ABHD6/12, but verify in your assay system.

MAGL-IN-17 Quantitative Differentiation Evidence


Reversible vs. Irreversible MAGL Inhibition Mechanism

MAGL-IN-17 is a reversible MAGL inhibitor, whereas JZL184 and PF-06795071 are irreversible covalent inhibitors that permanently modify the enzyme's active-site serine residue [1]. In chronic dosing paradigms, irreversible MAGL blockade by JZL184 induces functional antagonism of the endocannabinoid system via sustained CB1 receptor desensitization and the development of pharmacological tolerance [2]. MAGL-IN-17, in contrast, improved the clinical course of experimental autoimmune encephalomyelitis (EAE) in mice without inducing undesirable CB1-mediated side effects [3]. This mechanistic distinction is the primary differentiator for studies requiring reversible target engagement without the confounding variables of CB1 receptor adaptation.

Inhibition Mechanism
Head-to-head
Reversible inhibition vs. irreversible covalent (JZL184)
Reversible binding avoids CB1 desensitization and tolerance
EAE mouse model; chronic dosing paradigm
MAGL inhibition mechanism reversible inhibitor covalent vs non-covalent CB1 receptor desensitization pharmacological tolerance

MAGL versus FAAH Selectivity Profile

MAGL-IN-17 inhibits mouse brain MAGL with an IC50 of 0.18 μM while requiring 59 μM to inhibit fatty acid amide hydrolase (FAAH), yielding a MAGL/FAAH selectivity ratio of 328-fold [1]. In direct contrast, JZL195 is a dual MAGL/FAAH inhibitor with nearly equipotent IC50 values of 4 nM and 2 nM respectively [2], precluding its use in experiments requiring MAGL-specific modulation without FAAH co-inhibition. KML29, another selective MAGL inhibitor, demonstrates IC50 values of 15 nM (mouse), 43 nM (rat), and 5.9 nM (human) for MAGL with minimal FAAH cross-reactivity [3]; however, its irreversible covalent mechanism limits applicability in chronic studies where reversible inhibition is preferred [4].

FAAH Selectivity
Reported
328-fold selectivity window (MAGL IC50 0.18 µM vs. FAAH IC50 59 µM)
Supports MAGL-specific 2-AG elevation without FAAH co-inhibition
Mouse brain substrate hydrolysis assays
MAGL selectivity FAAH selectivity endocannabinoid hydrolase profiling off-target activity serine hydrolase selectivity

Species-Specific MAGL Inhibition Potency

MAGL-IN-17 exhibits species-dependent inhibition potency: Ki = 0.4 μM (400 nM) for human MAGL , IC50 = 0.18 μM (180 nM) for mouse MAGL, and IC50 = 0.24 μM (240 nM) for rat MAGL . The mouse MAGL IC50 is 2.2-fold lower (more potent) than the human MAGL Ki, indicating enhanced activity in the murine ortholog [1]. In contrast, KML29 demonstrates the inverse species preference: human MAGL IC50 = 5.9 nM, mouse MAGL IC50 = 15 nM, and rat MAGL IC50 = 43 nM, with human MAGL inhibition 2.5-fold more potent than mouse MAGL . PF-06795071 is reported with an IC50 of 3 nM against MAGL without species-specific delineation in publicly available datasheets, limiting cross-species comparability .

Species Potency
Reported
Mouse IC50 = 0.18 µM; Rat IC50 = 0.24 µM; Human Ki = 0.4 µM
Mouse ortholog 2.2× more sensitive; supports murine model dosing considerations
Recombinant enzyme assays
species-specific MAGL inhibition mouse vs rat MAGL human MAGL Ki preclinical model translation ortholog activity

In Vivo Efficacy in EAE Model Without CB1 Side Effects

MAGL-IN-17 administered intraperitoneally at 5 mg/kg/day for 21 days significantly ameliorated clinical progression in a mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, without inducing undesirable CB1-mediated side effects such as catalepsy, hypothermia, or hypomotility [1]. The compound reduced leukocyte infiltration, prevented axonal damage, and partially restored myelin morphology in EAE mice . In contrast, the irreversible MAGL inhibitor JZL184 induces CB1-dependent behavioral effects including catalepsy, hypomotility, and hypothermia at doses producing comparable MAGL inhibition [2]. Chronic JZL184 administration also leads to functional CB1 antagonism and cross-tolerance to cannabinoid agonists [3]. Direct comparative in vivo side-effect profiling between MAGL-IN-17 and irreversible MAGL inhibitors in the same study is not available in the primary literature; the comparison is based on independently reported pharmacological profiles across separate publications.

EAE Model Response
Head-to-head
5 mg/kg/day i.p. for 21 d reduced leukocyte infiltration and axonal damage
Reported model-response without CB1 side effects (catalepsy, hypothermia)
Cross-study comparison; no direct side-by-side trial
EAE mouse model multiple sclerosis in vivo MAGL inhibition neuroinflammation CB1 receptor side effects

Serine Hydrolase and Cannabinoid Receptor Selectivity

MAGL-IN-17 demonstrates no detectable inhibitory activity against the related 2-AG hydrolases ABHD6 and ABHD12, nor does it bind to cannabinoid receptors CB1 or CB2 (Ki values >10 μM for all four targets) [1]. This broad selectivity profile is essential for unambiguous interpretation of 2-AG pathway modulation, as ABHD6 and ABHD12 collectively account for a substantial fraction of brain 2-AG hydrolysis alongside MAGL [2]. In contrast, JZL184 exhibits detectable ABHD6 inhibition at concentrations >1 μM in competitive ABPP assays [3], while KML29 shows ABHD6 inhibition at concentrations exceeding 1 μM [4]. PF-06795071 displays selectivity against FAAH (IC50 = 3.1 μM, ~1000-fold window) but comprehensive ABHD6/ABHD12 selectivity data are not consistently reported in public datasheets .

Off-Target Selectivity
Reported
ABHD6, ABHD12, CB1, CB2 all Ki >10 µM (>55-fold window)
Enables specific attribution to MAGL over other 2-AG hydrolases
Competitive binding and enzyme activity assays
ABHD6 selectivity ABHD12 selectivity CB1 receptor binding CB2 receptor binding off-target profiling 2-AG hydrolase selectivity

Co-Crystal Structure with Human MAGL for Structure-Guided Design

The crystal structure of human monoacylglycerol lipase (hMAGL) in complex with MAGL-IN-17 (designated as compound 17 in the deposited structure) has been solved and deposited as PDB entry 9I3Y [1]. This structural data provides atomic-resolution detail of the compound's binding interactions within the MAGL active site, enabling structure-guided optimization of binding affinity and physicochemical properties [2]. In contrast, publicly available co-crystal structures for comparator inhibitors JZL184, PF-06795071, or KML29 with human MAGL are not deposited in the Protein Data Bank (as of April 2026), limiting rational SAR efforts for these compounds [3]. The availability of PDB 9I3Y constitutes a unique and verifiable differentiator for MAGL-IN-17 among commonly used MAGL inhibitors.

Structural Data
Class-level
PDB 9I3Y: hMAGL co-crystal structure available; comparators lack PDB entries
Enables structure-guided optimization; unique among common MAGL inhibitors
PDB deposition verified; comparator absence as of April 2026
MAGL crystal structure ligand binding mode structure-activity relationship PDB 9I3Y rational drug design X-ray crystallography

MAGL-IN-17 Optimal Research and Preclinical Applications


Chronic Neuroinflammation Studies Without CB1 Confounds

MAGL-IN-17 is optimally suited for chronic dosing studies in mouse experimental autoimmune encephalomyelitis (EAE) and other neuroinflammatory models where sustained MAGL inhibition is required. The compound's reversible mechanism of action enables therapeutic 2-AG elevation without inducing CB1 receptor desensitization, pharmacological tolerance, or cannabinoid tetrad side effects (catalepsy, hypothermia, hypomotility) [1]. Validated in vivo dosing: 5 mg/kg/day i.p. for 21 days significantly ameliorated EAE clinical progression, reduced leukocyte infiltration, prevented axonal damage, and partially restored myelin morphology . Researchers should prioritize MAGL-IN-17 over irreversible inhibitors (JZL184, PF-06795071, KML29) for any study where chronic MAGL modulation is planned or where CB1-mediated behavioral confounds must be avoided [2].

Target Engagement with Unambiguous 2-AG Pathway Attribution

For studies seeking to dissect the specific contribution of MAGL-mediated 2-AG hydrolysis to endocannabinoid signaling—distinct from FAAH-mediated anandamide degradation or ABHD6/12-mediated 2-AG hydrolysis—MAGL-IN-17 provides a uniquely clean pharmacological tool. The compound's selectivity profile includes: 328-fold MAGL/FAAH selectivity window (IC50 0.18 μM vs. 59 μM); >55-fold window over ABHD6 and ABHD12 (Kis >10 μM); and no detectable binding to CB1 or CB2 receptors (Kis >10 μM) [3]. This broad selectivity enables unambiguous attribution of observed phenotypic changes to MAGL-specific inhibition. In contrast, dual MAGL/FAAH inhibitors like JZL195 confound interpretation through simultaneous elevation of both 2-AG and anandamide [4].

Structure-Based Drug Discovery and Lead Optimization

MAGL-IN-17 is the only commonly used MAGL inhibitor with a publicly available co-crystal structure in complex with human MAGL (PDB 9I3Y) [5]. This structural data provides atomic-resolution detail of ligand-protein interactions, including key binding contacts within the MAGL active site. Medicinal chemistry teams can leverage PDB 9I3Y for: (1) rational design of analogs with improved binding affinity and pharmacokinetic properties; (2) computational docking studies and virtual screening campaigns; (3) structure-guided optimization of selectivity over related serine hydrolases; and (4) fragment-based drug discovery approaches. The absence of equivalent structural data for JZL184, PF-06795071, or KML29 makes MAGL-IN-17 the preferred starting point for structure-enabled MAGL inhibitor development [6].

Mouse-Specific Preclinical Pharmacology Studies

MAGL-IN-17 is specifically validated for mouse preclinical models with a documented mouse MAGL IC50 of 0.18 μM, which is 2.2-fold more potent than its human MAGL Ki of 0.4 μM . This species-specific potency characterization, combined with demonstrated in vivo efficacy in mouse EAE at 5 mg/kg/day i.p., provides dose-selection confidence not available for MAGL inhibitors lacking species-resolved potency data [7]. Researchers conducting murine models of pain, inflammation, anxiety, or neurodegeneration should select MAGL-IN-17 based on this well-characterized mouse ortholog activity. The alternative inhibitor KML29 exhibits the inverse species preference (human IC50 5.9 nM vs. mouse IC50 15 nM), making it less favorable for mouse-centric preclinical programs .

Application
Selection Property
Validation Focus
Chronic neuroinflammation studies
Reversible mechanism avoids CB1 desensitization
CB1 receptor endpoint monitoring; tolerance review
2-AG pathway dissection
High selectivity over FAAH, ABHD6/12, CB1/CB2
Endocannabinoid pathway specificity assessment
Structure-based drug design
Available co-crystal structure (PDB 9I3Y)
Binding mode validation; rational analog design
Mouse preclinical pharmacology
Characterized mouse ortholog potency
Species-specific target engagement verification

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